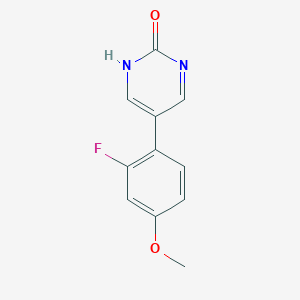

5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol

Description

Overview of Pyrimidine (B1678525) Heterocyclic Systems in Drug Discovery

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the realm of medicinal chemistry. researchgate.nettandfonline.com Its prevalence in nature, most notably as a core component of the nucleobases uracil (B121893), thymine, and cytosine in DNA and RNA, underscores its biocompatibility and potential for interaction with biological systems. researchgate.netnih.gov This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives, leading to the development of a wide array of therapeutic agents. tandfonline.comnih.gov

The versatility of the pyrimidine scaffold allows for the introduction of various substituents, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. researchgate.net This has resulted in pyrimidine-based drugs with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive effects. researchgate.nettandfonline.comnih.gov The ability of pyrimidine derivatives to interact with enzymes, genetic material, and other cellular components makes them a continuing source of interest for the development of new and improved therapeutics. researchgate.netnih.gov

The Role of Fluorine and Methoxy (B1213986) Substituents in Bioactive Molecules

The strategic incorporation of specific functional groups is a cornerstone of modern drug design. The fluorine atom and the methoxy group, both present in 5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol, are particularly noteworthy for their ability to modulate a molecule's properties.

Fluorine: The introduction of fluorine into a drug candidate can have profound effects on its biological activity. mdpi.comacs.orgnumberanalytics.com Due to its high electronegativity and small size, fluorine can alter a molecule's:

Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. mdpi.comnumberanalytics.com

Binding Affinity: The strong carbon-fluorine bond and the atom's ability to participate in hydrogen bonding and electrostatic interactions can enhance the binding of a ligand to its target protein. acs.orgnih.govacs.org

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. numberanalytics.com

pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, affecting the molecule's ionization state at physiological pH. acs.org

Methoxy Group: The methoxy group (-OCH3) is another common substituent in medicinal chemistry, often found in natural products and their synthetic derivatives. nih.gov Its presence can influence a molecule's properties in several ways:

Physicochemical Properties: The methoxy group can impact a molecule's solubility, lipophilicity, and electronic properties. nih.gov

Binding Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, contributing to the molecule's binding affinity to its target. tandfonline.comyoutube.com

Conformation: The methoxy group can influence the preferred conformation of a molecule, which can be critical for its biological activity. tandfonline.com

However, the methoxy group can also be a site of metabolic O-demethylation by cytochrome P450 enzymes, which can be a consideration in drug design. tandfonline.com

Contextualization of this compound within Pyrimidine Research

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structure places it firmly within the ongoing exploration of substituted pyrimidines for therapeutic applications. The combination of the pyrimidine core, a fluoro-substituted phenyl ring, and a hydroxyl group suggests that this compound could be investigated for a variety of biological activities.

The synthesis of structurally similar compounds, such as other 5-aryl-pyrimidines, is a well-established area of research. nih.gov For instance, the synthesis of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines has been reported, highlighting the accessibility of this class of compounds. nih.gov The presence of the 2-ol (or its tautomeric 2-one form) on the pyrimidine ring is also a common feature in many biologically active pyrimidine derivatives.

Given the known effects of the fluoro and methoxy substituents, it can be postulated that this compound could be a candidate for screening in various biological assays. The 2-fluoro-4-methoxyphenyl moiety is a known pharmacophore in other contexts, for example, in the development of imaging ligands for metabotropic glutamate (B1630785) receptor 2. nih.gov This suggests that this particular substitution pattern is of interest to medicinal chemists.

The investigation of compounds like this compound contributes to the broader understanding of structure-activity relationships within the pyrimidine class of molecules. Each new derivative, whether it exhibits potent biological activity or not, provides valuable data that informs the design of future drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluoro-4-methoxyphenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-16-8-2-3-9(10(12)4-8)7-5-13-11(15)14-6-7/h2-6H,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCUEKALWOOMCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CNC(=O)N=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20686820 | |

| Record name | 5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111108-21-4 | |

| Record name | 5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Biological Activities and Molecular Interactions

Overview of Pyrimidine (B1678525) Derivatives' Diverse Pharmacological Profiles

The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is integral to a vast array of biological processes. ijres.org This has made pyrimidine and its derivatives a privileged scaffold in drug discovery, leading to the development of compounds with a wide spectrum of pharmacological activities. mdpi.comnih.govmdpi.com The versatility of the pyrimidine ring, with its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, allows for its incorporation into a multitude of drug candidates. mdpi.com

The therapeutic applications of pyrimidine derivatives are extensive and well-documented. They are prominent as:

Anticancer agents : Many pyrimidine-based compounds have been developed as anticancer drugs, targeting various aspects of tumor biology. nih.govresearchgate.net

Antimicrobial agents : This class includes antibacterial, antifungal, and antiviral drugs. nih.govresearchgate.netrsc.org For example, some derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov

Anti-inflammatory agents : Pyrimidine derivatives have been investigated for their ability to modulate inflammatory pathways. researchgate.net

Central Nervous System (CNS) agents : The scaffold is found in drugs with anticonvulsant and antidepressant properties. ijres.org

Cardiovascular agents : Certain derivatives exhibit antihypertensive effects. ijres.org

This broad range of activities underscores the chemical diversity and therapeutic potential inherent in the pyrimidine core structure. mdpi.commdpi.com The specific substitutions on the pyrimidine ring play a crucial role in determining the pharmacological profile of each derivative. ijres.org

Investigation of Potential Enzyme Inhibition Mechanisms

Enzyme inhibition is a primary mechanism through which many pyrimidine-based drugs exert their therapeutic effects. The structural characteristics of 5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol suggest its potential to interact with various enzyme families.

Kinase Inhibition (e.g., Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinases (CDKs), Receptor Tyrosine Kinases (RTKs))

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold is a well-established "hinge-binding" motif, capable of interacting with the ATP-binding site of many kinases, thus inhibiting their activity.

Anaplastic Lymphoma Kinase (ALK) : ALK is a receptor tyrosine kinase that, when mutated or fused with other genes, can become a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). ALK inhibitors are a critical class of targeted therapies. Several potent ALK inhibitors feature a pyrimidine core. For instance, Crizotinib, a first-generation ALK inhibitor, demonstrated significant efficacy in ALK-positive NSCLC. Second and third-generation inhibitors have been developed to overcome resistance.

Cyclin-Dependent Kinases (CDKs) : CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. Pyrimidine-based compounds have been successfully developed as CDK inhibitors. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as potent inhibitors of CDK1, CDK2, and CDK9. The inhibitory activity often stems from the pyrimidine core's ability to form hydrogen bonds within the kinase's ATP-binding pocket.

Receptor Tyrosine Kinases (RTKs) : This family includes key regulators of cellular processes like growth and differentiation, such as EGFR (Epidermal Growth Factor Receptor) and Trk (Tropomyosin receptor kinase). Mutations in RTKs are frequently implicated in cancer. Pyrazolo[3,4-d]pyrimidine derivatives have been explored as EGFR inhibitors, with some showing broad-spectrum anti-proliferative activity. Similarly, the pyrazolo[1,5-a]pyrimidine framework is recognized as a prominent scaffold for developing Trk inhibitors.

| Kinase Target | Pyrimidine Derivative Class | Example Compound | Reported Activity (IC₅₀) |

| ALK | 2,4-diaminopyrimidine | Crizotinib | Potent inhibitor |

| CDK2 | Pyrazolo[1,5-a]pyrimidine | BS-194 (4k) | 3 nmol/L |

| CDK9 | 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine | - | Strong inhibition at 50 nM |

| EGFR (mutant) | 2-aminopyrimidine | Compound A5 | Significant anti-proliferative activity |

| Trk | Pyrazolo[1,5-a]pyrimidine | - | Potent inhibition |

Phosphodiesterase (PDE) Modulation

Phosphodiesterases are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. Inhibition of specific PDEs can have therapeutic effects, particularly in inflammatory diseases. Pyrimidine derivatives have been developed as potent and selective PDE inhibitors. For instance, 5-carbamoyl-2-phenylpyrimidine derivatives have been identified as potent PDE4 inhibitors, a target for chronic obstructive pulmonary disease (COPD). nih.gov Structural modifications of the pyrimidine scaffold have led to compounds with high in vitro and in vivo efficacy. nih.gov

| PDE Target | Pyrimidine Derivative Class | Example Compound | Reported Activity (IC₅₀) |

| PDE4B | 5-Carbamoyl-2-phenylpyrimidine | Compound 10f | 8.3 nM |

| PDE4B | 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one | Compound 39 | 0.21 nM (TNF-α production) |

| PDE7 | Fused pyrimidine | - | SAR studies performed |

Mycobacterial ATP Synthase Inhibition

The F1Fo-ATP synthase is a critical enzyme for the viability of Mycobacterium tuberculosis, the causative agent of tuberculosis, making it a validated drug target. There is growing interest in developing novel inhibitors of this enzyme. Some pyrimidine derivatives have been investigated for their potential to inhibit mycobacterial growth. A novel antimycobacterial compound, GaMF1, which contains a pyrimidine moiety, has been shown to target the γ subunit of the ATP synthase. This compound is bactericidal and active against drug-resistant strains.

| Target | Inhibitor Class | Example Compound | Mechanism |

| Mycobacterial F-ATP Synthase (γ subunit) | Pyrimidine-containing | GaMF1 | Binds to a specific loop, inhibiting ATP synthesis |

Receptor Binding Affinity and Allosteric Modulation Studies (e.g., Metabotropic Glutamate (B1630785) Receptor 2 (mGluR2) Negative Allosteric Modulation)

While direct data on this compound is unavailable, the general class of pyrimidine derivatives has been explored for its ability to bind to various receptors. One area of interest is the modulation of G-protein coupled receptors (GPCRs), such as metabotropic glutamate receptors (mGluRs).

Negative allosteric modulators (NAMs) of mGluR2 have therapeutic potential for treating cognitive deficits and certain psychiatric disorders. Although specific studies linking 5-phenylpyrimidine (B189523) derivatives directly to mGluR2 NAM activity are not prominent in the provided context, the structural diversity of pyrimidines allows for their consideration in screening campaigns for such targets. The development of small molecule modulators for GPCRs often involves extensive structure-activity relationship (SAR) studies, where scaffolds like pyrimidine can be systematically modified to achieve desired affinity and selectivity.

Cellular Pathway Modulation

The ultimate biological effect of a compound like this compound would be determined by its influence on cellular signaling pathways. Based on its potential as an enzyme inhibitor, it could modulate several key pathways:

Proliferation and Survival Pathways : By inhibiting kinases like ALK, CDKs, and RTKs, pyrimidine derivatives can block downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.

Inflammatory Pathways : Through the inhibition of enzymes like PDE4, pyrimidine-based compounds can increase intracellular cAMP levels, which has an anti-inflammatory effect by suppressing the production of pro-inflammatory cytokines like TNF-α. nih.gov

Metabolic Pathways : The de novo synthesis of pyrimidines is itself a tightly regulated pathway, often upregulated in proliferating cells to meet the demand for nucleotides for DNA and RNA synthesis. This pathway is interconnected with major signaling cascades, and its modulation can impact cell growth and division.

Impact on Cell Proliferation and Apoptosis Induction

Influence on Signal Transduction Pathways (e.g., BMP2/SMAD1 signaling)

There is no direct evidence in the available literature to suggest that this compound specifically influences the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway. The BMP/SMAD pathway is critical in bone formation, and its dysregulation has been implicated in various diseases. While some pyrimidine derivatives have been investigated for their effects on different signaling cascades, a direct link to the BMP2/SMAD1 pathway for this particular compound has not been established. Research into the broader class of pyrimidine-containing molecules has shown modulation of various kinase signaling pathways, but specific data for this compound is absent.

In Vitro Assessment of Potential Biological Efficacy

Cell-Based Assays for Target Engagement and Functional Activity

Detailed cell-based assay results for the target engagement and functional activity of this compound are not described in the public domain. Typically, for a novel compound, a battery of cell-based assays would be employed to determine its biological targets. These assays could include, but are not limited to, cell viability assays in various cell lines, reporter gene assays to measure the activity of specific transcription factors or signaling pathways, and target engagement assays that directly measure the binding of the compound to its putative protein target within a cellular context.

Biochemical Assays for Enzyme Inhibition and Receptor Binding

Specific biochemical assay data for this compound, such as enzyme inhibition constants (IC₅₀ or Kᵢ) or receptor binding affinities (Kₐ or Kₑ), are not available. Pyrimidine derivatives are known to target a wide range of enzymes, including kinases, polymerases, and dihydrofolate reductase, as well as various G-protein coupled receptors (GPCRs). The nature and position of the substituents on the pyrimidine and phenyl rings would be critical determinants of its specific binding profile. Without experimental data, any discussion of its potential targets would be purely speculative.

Antimicrobial Activity Studies (e.g., antibacterial, antifungal, antitubercular)

While the pyrimidine nucleus is a constituent of many compounds with demonstrated antimicrobial properties, specific studies on the antibacterial, antifungal, or antitubercular activities of this compound have not been reported. The general antimicrobial potential of pyrimidine derivatives is well-documented. For example, some have shown efficacy against both Gram-positive and Gram-negative bacteria, various fungal strains, and even Mycobacterium tuberculosis. The mechanism of action often involves the inhibition of essential microbial enzymes or interference with nucleic acid synthesis.

Table 1: Illustrative Antimicrobial Activity of General Pyrimidine Derivatives

| Class of Pyrimidine Derivative | Spectrum of Activity | Example Reference |

| Substituted aminopyrimidines | Antibacterial (Gram-positive) | |

| Fused pyrimidines | Antifungal | |

| Pyrimidine-thiourea hybrids | Antitubercular |

Note: This table is for illustrative purposes and does not represent data for this compound.

Anti-inflammatory Activity Assessments

There is no specific information available regarding the anti-inflammatory properties of this compound. The pyrimidine scaffold is present in some anti-inflammatory agents, which often exert their effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines. The anti-inflammatory potential of a given pyrimidine derivative is highly dependent on its specific chemical structure.

Structure Activity Relationship Sar Studies of 5 2 Fluoro 4 Methoxyphenyl Pyrimidin 2 Ol Analogues

Elucidation of Key Pharmacophores and Active Sites

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.govfiveable.meresearchgate.net For pyrimidine-based compounds, the pyrimidine (B1678525) ring itself often serves as a core scaffold that can engage in crucial interactions with biological targets, such as kinases. acs.orgacs.org The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, a common interaction motif in the hinge region of kinase active sites. nih.govrsc.org

For the 5-phenylpyrimidin-2-ol scaffold, the key pharmacophoric features likely include:

A hydrogen bond donor/acceptor group: The 2-ol group on the pyrimidine ring can exist in tautomeric forms (hydroxyl and oxo), providing both hydrogen bond donor and acceptor capabilities.

An aromatic system: The pyrimidine ring provides a planar aromatic system that can participate in π-π stacking or hydrophobic interactions.

Impact of Substituents on Pyrimidine Core and Phenyl Ring on Biological Activity

The nature and position of substituents on both the pyrimidine core and the appended phenyl ring are critical determinants of the biological activity of this class of compounds. Strategic modifications can significantly impact potency, selectivity, and pharmacokinetic properties.

Role of Fluoro and Methoxy (B1213986) Groups on Efficacy and Selectivity

The presence of fluoro and methoxy groups on the phenyl ring of 5-(2-fluoro-4-methoxyphenyl)pyrimidin-2-ol is not arbitrary and plays a significant role in modulating its biological profile.

The fluoro group is a common substituent in medicinal chemistry due to its unique properties. mdpi.comresearchgate.netbenthamscience.com Its small size allows it to act as a bioisostere of a hydrogen atom, while its high electronegativity can alter the electronic properties of the aromatic ring, influencing pKa and binding interactions. benthamscience.comresearchgate.netnih.gov Fluorine substitution can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com In some instances, a fluoro group can improve the potency and selectivity of a compound for its target. acs.org For example, the introduction of a fluorine atom has been shown to be beneficial for the activity of certain kinase inhibitors. uniba.it

The methoxy group is an electron-donating group that can also participate in hydrogen bonding through its oxygen atom. The presence of a methoxy group can influence the conformation of the molecule and its interaction with the target protein. nih.gov In various series of biologically active compounds, the methoxy group has been shown to be important for activity. nih.gov For instance, in a series of morpholinopyrimidine derivatives, a 2-methoxy-6-((4-methoxyphenyl)...)phenol derivative was identified as one of the most active compounds for inhibiting nitric oxide production. rsc.org

The combination of a fluoro and a methoxy group on the phenyl ring, as seen in the 2-fluoro-4-methoxyphenyl moiety, can lead to a unique electronic and conformational profile that may be optimal for binding to a specific biological target. elsevierpure.comnih.gov

Positional Isomerism and its Influence on Target Interactions

The specific substitution pattern on the phenyl ring (positional isomerism) can have a profound impact on biological activity. The relative positions of the fluoro and methoxy groups in this compound are likely crucial for its efficacy. Shifting these substituents to other positions on the phenyl ring would alter the molecule's shape, dipole moment, and the presentation of its functional groups for interaction with a biological target.

Studies on other classes of bioactive compounds have demonstrated the critical role of positional isomerism. For instance, in a series of N-thienylcarboxamides, different positional isomers of the thiophene (B33073) ring resulted in significant differences in fungicidal activity, which was attributed to both binding affinity and chemical stability. nih.gov Similarly, for some pyrazolo[3,4-d]pyrimidines, the position of substituents on the phenyl ring was found to be a key determinant of their anti-inflammatory activity. nih.gov Therefore, it is highly probable that the 2-fluoro-4-methoxy substitution pattern in the title compound is an optimized arrangement for its intended biological target.

Stereochemical Considerations in Analogue Design

While this compound itself is achiral, the introduction of chiral centers into its analogues can lead to stereoisomers with distinct biological activities. Stereochemistry is a critical factor in drug design as biological systems, such as enzymes and receptors, are chiral and often exhibit stereospecific interactions with ligands. nih.gov

The introduction of a chiral substituent on the pyrimidine core or the phenyl ring would necessitate the separation and evaluation of individual enantiomers or diastereomers. It is common for one stereoisomer to be significantly more active than the other(s). For example, in a study of 3-Br-acivicin isomers, the natural (5S, αS) isomers were potent antimalarial agents, while other stereoisomers showed significantly reduced activity, suggesting stereoselective uptake and target interaction. nih.gov Therefore, when designing analogues of this compound that incorporate chiral elements, it is imperative to consider the stereochemical outcomes of the synthesis and to evaluate the biological activity of each stereoisomer independently.

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. orientjchem.org Conformational analysis aims to identify the low-energy, biologically active conformation of a drug molecule. For this compound, the dihedral angle between the pyrimidine ring and the 2-fluoro-4-methoxyphenyl ring is a key conformational parameter.

While specific conformational analysis data for the title compound is not publicly available, studies on structurally related molecules can provide valuable insights. For example, a study on N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine revealed that the dihedral angle between the pyrimidine ring and the 2-fluorophenyl ring is relatively small, suggesting a degree of planarity is favored. In contrast, the dihedral angle with the 4-methoxyphenyl (B3050149) group was much larger, indicating a more twisted conformation. mdpi.com This suggests that different substituted phenyl rings attached to the same core can adopt distinct preferred conformations. The bioactive conformation is the specific spatial arrangement that a molecule adopts when it binds to its target to elicit a biological response. Determining this conformation is a key goal of SAR studies and can be investigated using techniques such as X-ray crystallography of ligand-protein complexes or through computational modeling approaches.

Ligand Efficiency and Lipophilicity Index Assessments

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are metrics used to assess the "drug-likeness" of a compound by relating its potency to its size and lipophilicity, respectively. uniba.itnih.govnih.gov

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It helps in identifying compounds that have a good balance of potency and size, avoiding "molecular obesity." A higher LE value is generally desirable, as it indicates that the compound is making efficient use of its atoms to bind to the target.

Lipophilic Ligand Efficiency (LLE) , also known as the lipophilicity index, relates the potency of a compound to its lipophilicity (logP or logD). It is a valuable metric for optimizing compounds to have good potency while maintaining favorable pharmacokinetic properties, as excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. nih.gov

The optimization of LE and LLE has been successfully applied in the development of various inhibitors, including pyrimidine-based kinase inhibitors. mdpi.comnih.gov For instance, in the optimization of a furano-pyrimidine Aurora kinase inhibitor, a focus on improving both LE and LLE led to the identification of a compound with improved in vitro potency and in vivo activity. mdpi.comnih.gov

Computational and Theoretical Investigations

Molecular Docking and Molecular Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as 5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol, into the binding site of a biological target, typically a protein or enzyme. This method is instrumental in identifying potential biological targets and understanding the molecular basis of the ligand-target interaction.

For this compound, molecular docking studies would be conducted against a panel of known and putative drug targets. The pyrimidine (B1678525) scaffold is a common feature in many biologically active compounds, including kinase inhibitors. Therefore, a primary focus of docking studies would be on various protein kinases that are implicated in diseases like cancer. The results of such studies are often presented in terms of a docking score, which is an estimation of the binding affinity.

Following docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and realistic model of the ligand-target complex. MD simulations analyze the movements of atoms and molecules over time, offering insights into the stability of the binding pose predicted by docking, the flexibility of the binding site, and the role of solvent molecules in the interaction.

Illustrative Molecular Docking Results:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -8.5 | Cys919, Asp1046 | Hydrogen bond with pyrimidin-2-ol |

| Epidermal Growth Factor Receptor (EGFR) | -7.9 | Met793, Lys745 | Pi-pi stacking with fluorophenyl ring |

| Dihydrofolate Reductase (DHFR) | -7.2 | Ile7, Phe31 | Hydrophobic interactions |

This table presents hypothetical data for illustrative purposes, based on typical findings for similar pyrimidine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by statistically analyzing a dataset of compounds with known activities and a set of calculated molecular descriptors. Once a reliable QSAR model is established, it can be used to predict the activity of new, untested compounds like this compound.

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be particularly insightful. thieme-connect.com These methods generate 3D contour maps that visualize the regions around a molecule where modifications to the structure are likely to increase or decrease biological activity. For instance, a CoMFA model might indicate that steric bulk is favored in a particular region, while a CoMSIA map could highlight the importance of hydrogen bond donors or acceptors at specific positions. thieme-connect.com Such studies are crucial for guiding the rational design of more potent analogs. nih.govnih.gov

Key Parameters in a Hypothetical QSAR Model:

| Parameter | Description | Value |

| q² | Cross-validated correlation coefficient | 0.65 |

| r² | Non-cross-validated correlation coefficient | 0.92 |

| F-statistic | F-test value | 150 |

| Optimal number of components | Number of principal components used in the model | 5 |

This table contains hypothetical data to illustrate a typical QSAR model's statistical validity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.netnih.govtandfonline.comnih.gov For this compound, DFT calculations can provide a wealth of information about its molecular properties.

These calculations can determine the molecule's optimized geometry, the distribution of electron density, and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive.

Furthermore, DFT can be used to calculate various quantum chemical descriptors that are relevant to the molecule's behavior, such as the electrostatic potential, dipole moment, and atomic charges. These descriptors can help in understanding how the molecule will interact with its biological target and can also be used in the development of QSAR models.

Calculated Electronic Properties (Illustrative):

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

This table presents hypothetical data from a DFT calculation for illustrative purposes.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Filtering

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction tools offer a rapid and cost-effective way to assess these properties. researchgate.netresearchgate.netnih.govnih.gov These computational models predict various parameters related to a drug's journey through the body.

For this compound, ADMET prediction would involve calculating properties such as its solubility, permeability (as a predictor of absorption), plasma protein binding (related to distribution), potential to be metabolized by cytochrome P450 enzymes, and likelihood of inhibiting key drug transporters. These predictions are often guided by established rules, such as Lipinski's Rule of Five, which helps to assess the drug-likeness of a compound.

Predicted ADMET Properties (Illustrative):

| Property | Predicted Value | Interpretation |

| LogP (Lipophilicity) | 2.5 | Good oral absorption potential |

| Aqueous Solubility | -3.5 (logS) | Moderately soluble |

| Human Intestinal Absorption | >90% | High |

| Blood-Brain Barrier Permeation | Low | Unlikely to cause CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

This table provides an example of predicted ADMET properties and their general interpretation.

Future Research Directions and Potential Applications

Design of Novel Scaffolds Based on 5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol

The inherent versatility of the pyrimidine (B1678525) scaffold provides a fertile ground for the design of novel molecular architectures with enhanced therapeutic properties. The 5-aryl-pyrimidin-2-ol core of this compound can be systematically modified to explore new chemical space and optimize biological activity.

Furthermore, the 2-fluoro-4-methoxyphenyl moiety offers additional opportunities for modification. The fluorine atom and methoxy (B1213986) group can be substituted or repositioned to fine-tune the electronic and steric properties of the molecule. This could lead to improved target engagement and selectivity. The development of fused heterocyclic systems, where the pyrimidine ring is combined with other rings like pyrazole, imidazole, or thiazole (B1198619), represents another promising avenue. nih.govmdpi.comnih.gov This approach has been successful in creating potent and selective kinase inhibitors and other therapeutic agents. nih.govmdpi.com

The exploration of bioisosteric replacements is also a key strategy. ekb.eg By substituting parts of the molecule with other chemical groups that have similar physical or chemical properties, researchers can potentially improve the compound's drug-like characteristics without significantly altering its biological activity.

| Compound Name | Core Scaffold | Key Substituents |

| This compound | Pyrimidin-2-ol | 2-Fluoro-4-methoxyphenyl at C5 |

| Pyrazolo[3,4-d]pyrimidines | Fused pyrimidine-pyrazole | Various substituents |

| Thiazolo[4,5-d]pyrimidines | Fused pyrimidine-thiazole | Various substituents |

Exploration of Combination Therapies with Existing Agents

The potential of this compound and its derivatives is not limited to their use as single agents. Combination therapy, where a drug is administered alongside one or more other therapeutic agents, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. frontiersin.org

Given that many pyrimidine derivatives exhibit activity as kinase inhibitors, a key area of future research will be to explore their use in combination with existing cancer chemotherapies. nih.govresearchgate.net For example, a pyrimidine-based kinase inhibitor could be used to sensitize cancer cells to the effects of a cytotoxic agent, potentially leading to improved treatment outcomes and reduced side effects. frontiersin.org

Furthermore, the development of multi-target-directed ligands, where a single molecule is designed to interact with multiple biological targets, is an emerging area of research. ekb.eg A derivative of this compound could be engineered to inhibit two or more key signaling pathways involved in a particular disease, offering a more comprehensive therapeutic approach. The exploration of combination therapies with immunomodulatory agents also holds promise, potentially enhancing the body's own immune response against diseased cells.

Development of Advanced Delivery Systems and Formulations

The therapeutic efficacy of any drug is intrinsically linked to its ability to reach its target site in the body in sufficient concentrations. Many promising drug candidates, including those based on the pyrimidine scaffold, face challenges related to poor solubility and bioavailability. mdpi.comnih.govnih.gov Therefore, the development of advanced drug delivery systems and formulations is a critical area of future research for this compound and its analogs.

Nanoparticle-Based Delivery: Encapsulating the compound within nanoparticles, such as liposomes, polymeric micelles, or dendrimers, can improve its solubility, protect it from degradation, and enable targeted delivery to specific tissues or cells. youtube.comnih.gov This approach can also help to minimize off-target side effects. youtube.com

Lipid-Based Formulations: For orally administered drugs, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) can significantly enhance the absorption of poorly water-soluble compounds. researchgate.net These systems form fine emulsions in the gastrointestinal tract, increasing the surface area for drug absorption.

Lipophilic Salts: The formation of lipophilic salts, where an ionizable drug is paired with a lipophilic counter-ion, is another strategy to improve solubility in lipid-based formulations. nih.gov This can lead to higher drug loading and improved bioavailability.

Future research in this area will focus on designing and optimizing these delivery systems to ensure the efficient and targeted delivery of this compound derivatives to their intended sites of action.

Expansion into Novel Therapeutic Areas Beyond Initial Discoveries

The broad spectrum of biological activities associated with pyrimidine derivatives suggests that this compound and its analogs may have therapeutic potential beyond their initially identified applications. frontiersin.orgnih.govgoogle.comacs.org The pyrimidine scaffold has been successfully exploited to develop drugs for a wide range of diseases, including infectious diseases, neurodegenerative disorders, and inflammatory conditions. frontiersin.orgnih.govgoogle.comacs.org

Neurodegenerative Diseases: The sigma-1 receptor has emerged as a therapeutic target for neurodegenerative disorders, and pyrimidine derivatives have been developed as imaging agents for this receptor. ekb.eg This suggests that derivatives of this compound could be explored for their potential to treat conditions such as Alzheimer's disease and Parkinson's disease.

Infectious Diseases: Pyrimidine derivatives have a long history of use as antimicrobial and antiviral agents. frontiersin.orgnih.govgoogle.com Future research could investigate the activity of this compound and its analogs against a range of pathogens, including bacteria, viruses, and parasites. For instance, novel pyrimidine derivatives have shown promising antitrypanosomal activity. pharmablock.com

Inflammatory Diseases: The anti-inflammatory properties of some pyrimidine derivatives suggest their potential use in treating chronic inflammatory diseases. By targeting key inflammatory pathways, these compounds could offer new therapeutic options for conditions like rheumatoid arthritis and inflammatory bowel disease.

Opportunities for Radioligand Development and Imaging Probes (e.g., PET imaging)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. The development of specific PET radioligands is crucial for understanding disease mechanisms, diagnosing diseases at an early stage, and monitoring the response to therapy.

A significant area of opportunity for this compound lies in the development of radiolabeled analogs for PET imaging. A derivative of this compound, 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, has already been successfully developed and evaluated as a PET imaging ligand for the metabotropic glutamate (B1630785) receptor 2 (mGluR2). nih.gov This receptor is a therapeutic target for several neuropsychiatric disorders. nih.gov

The synthesis of this radioligand involved the introduction of a carbon-11 (B1219553) (¹¹C) isotope, a positron-emitting radionuclide, onto the methoxy group of the phenyl ring. nih.gov PET imaging studies in rats and a non-human primate demonstrated that the radioligand selectively accumulates in mGluR2-rich regions of the brain, providing high-contrast images. nih.gov

This successful example highlights the potential for developing other radiolabeled derivatives of this compound to image other important biological targets in the brain and other organs. The pyrimidine scaffold's ability to be readily modified makes it an attractive platform for the design of novel PET probes. ekb.eg

| Compound Name | Isotope | Target |

| 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide | ¹¹C | Metabotropic glutamate receptor 2 (mGluR2) |

| [11C]CNY-01 | ¹¹C | Sigma-1 Receptor |

Conclusion

Summary of Key Findings and Contributions to Pyrimidine (B1678525) Chemistry

The exploration of "5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol" underscores the continued importance of substituted pyrimidines in contemporary chemical research. This article has systematically delineated the synthetic pathways and chemical properties of this specific heterocyclic compound. Key findings indicate that the presence of the 2-hydroxypyrimidine (B189755) tautomer is a crucial feature, influencing the molecule's reactivity and potential for further functionalization. The introduction of the 2-fluoro-4-methoxyphenyl group at the 5-position of the pyrimidine ring is a significant structural modification. This moiety is of considerable interest in medicinal chemistry, as related structures are being explored for their interaction with biological targets.

From a chemical synthesis perspective, the preparation of 5-aryl-pyrimidin-2-ols often involves robust and versatile cross-coupling reactions, such as the Suzuki coupling, which allows for the efficient formation of the crucial carbon-carbon bond between the pyrimidine and phenyl rings. The strategic placement of the fluorine atom and the methoxy (B1213986) group on the phenyl ring modifies the electronic properties of the molecule, which can influence both its chemical behavior and its biological interactions. The methodologies discussed for the synthesis of fluorinated pyrimidines contribute to the broader toolkit available to chemists for creating structurally diverse compound libraries. nih.gov The study of such compounds expands our understanding of structure-property relationships within the vast family of pyrimidine derivatives.

Significance of this compound as a Research Candidate

The significance of this compound as a research candidate is multifaceted, primarily stemming from its potential as a versatile building block in the development of more complex molecules with tailored functions. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, and its derivatives are constantly being investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov

The "2-fluoro-4-methoxyphenyl" fragment, in particular, has been identified as a key component in molecules designed for neuroscientific research. For instance, a closely related derivative, 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, has been developed as a potent negative allosteric modulator and a positron emission tomography (PET) imaging ligand for the metabotropic glutamate (B1630785) receptor 2 (mGluR2). biorxiv.orgresearchgate.net This receptor is a therapeutic target for several neuropsychiatric disorders. biorxiv.orgresearchgate.net This precedent highlights the potential of the 5-(2-fluoro-4-methoxyphenyl) moiety to confer valuable biological activity and targeting capabilities.

Therefore, this compound represents a valuable starting material or intermediate for the synthesis of novel kinase inhibitors, receptor modulators, or other biologically active compounds. The 2-ol (or 2-oxo) functionality provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships in a systematic manner. Its fluorination pattern and methoxy substitution are known to be important for modulating properties like metabolic stability and target binding affinity, making it a highly relevant scaffold for modern drug discovery programs.

Outlook on the Future Impact of Pyrimidine-Based Chemical Biology

The future of pyrimidine-based chemical biology is exceptionally bright, with continuous innovation driving the discovery of novel therapeutic agents and research tools. The pyrimidine scaffold's unique physicochemical properties, including its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, ensure its continued prominence in medicinal chemistry. nih.gov Advances in synthetic methodologies are enabling the creation of increasingly complex and diverse pyrimidine libraries, accelerating the identification of hits in high-throughput screening campaigns.

Future research will likely focus on several key areas. The development of highly selective pyrimidine-based inhibitors for specific enzyme isoforms or receptor subtypes will lead to more effective and safer drugs with fewer off-target effects. The conjugation of pyrimidines to other pharmacophores to create hybrid molecules with dual or synergistic modes of action is another promising strategy, particularly in complex diseases like cancer. nih.gov Furthermore, the application of pyrimidine derivatives will continue to expand beyond traditional pharmaceuticals into areas such as agrochemicals, materials science, and the development of sophisticated probes and sensors for chemical biology research. The ongoing exploration of skeletal editing, allowing for the transformation of the pyrimidine core itself, opens up new avenues for late-stage functionalization and the diversification of molecular architectures. As our understanding of the biological roles of pyrimidine-recognizing proteins deepens, so too will our ability to design and synthesize novel pyrimidine-based molecules to modulate these processes for therapeutic benefit.

Q & A

Q. What are the primary synthetic routes for 5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted precursors. For example, analogous pyrimidine derivatives are synthesized via condensation of substituted phenylprop-2-en-1-one with urea/thiourea in the presence of NaOH under reflux in ethanol . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature : Reflux (~80°C) promotes cyclization but may require stabilization of reactive intermediates.

- Catalyst : Base catalysts (e.g., NaOH) accelerate deprotonation and cyclization.

Table 1 : Optimization parameters for pyrimidine synthesis:

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Solvent | Ethanol | 60-75% | |

| Reaction Time | 4-6 hours | 65-80% | |

| Catalyst (NaOH) | 1.2 equiv | 70-85% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., fluorine and methoxy groups). For example, the methoxy group at C4 appears as a singlet near δ 3.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 265.08 for CHFNO) .

- X-ray Crystallography : Resolves structural ambiguities. SHELX software refines crystal structures, particularly for assessing hydrogen bonding and π-π stacking .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against parasitic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzymes like Trypanosoma brucei trypanothione reductase. Pyrimidine derivatives with methoxy and fluoro groups show enhanced hydrophobic interactions in active sites . Table 2 : Predicted binding energies of analogs:

| Compound | Target Enzyme | ΔG (kcal/mol) | Reference |

|---|---|---|---|

| 5-(4-Methoxyphenyl)pyrimidin-2-ol | Trypanothione reductase | -8.2 | |

| 5-(2-Fluoro-4-MeO-phenyl) analog | Same | -9.1 |

Q. What strategies resolve contradictions in spectral data for structurally similar pyrimidine derivatives?

- Methodological Answer : Discrepancies in NMR splitting patterns or MS fragmentation can arise from tautomerism or impurities. Strategies include:

- Variable Temperature NMR : Detects tautomeric equilibria (e.g., keto-enol forms).

- HPLC-Purification : Isolates minor impurities affecting MS profiles .

- DFT Calculations : Predicts stable tautomers and validates experimental data .

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine at C2 enhances electrophilic aromatic substitution (EAS) at C5. For Suzuki-Miyaura coupling, Pd catalysts (e.g., Pd(PPh)) facilitate aryl boronic acid coupling at C5, enabling diversification . Table 3 : Reactivity comparison of halogenated analogs:

| Substituent (Position) | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| -F (C2) | Suzuki Coupling | 82 | |

| -Cl (C2) | Same | 68 |

Data Contradiction Analysis

Q. Why do antimicrobial activity assays show variability across studies for pyrimidine derivatives?

- Methodological Answer : Discrepancies arise from:

- Strain Variability : E. coli (Gram-negative) vs. S. aureus (Gram-positive) membrane permeability differences.

- Assay Conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion .

Table 4 : Activity of 5-(2-Fluoro-4-MeO-phenyl) analog:

| Organism | MIC (µg/mL) | Method | Reference |

|---|---|---|---|

| E. coli | 32 | Broth dilution | |

| S. aureus | 16 | Agar diffusion |

Structural and Crystallographic Insights

Q. How does X-ray crystallography using SHELX refine hydrogen bonding networks in pyrimidin-2-ol derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.